BenchChemオンラインストアへようこそ!

Prochlorperazine mesilate

Pharmaceutical formulation Salt selection Bioavailability

Prochlorperazine mesilate is the dimethanesulfonate salt of the antipsychotic prochlorperazine. Its extremely high aqueous solubility (~2000 mg/mL) makes it the superior choice for developing oral solutions, parenteral formulations, and suspensions, outperforming the nearly insoluble maleate salt. As a pure D2 receptor antagonist (Ki <20 nM) with negligible 5-HT3 activity, it serves as a precise research tool for isolating dopaminergic pathways, unlike mixed-action agents like metoclopramide. Sourced to British Pharmacopoeia standards (98.0%–101.0% purity) and accompanied by validated HPLC impurity profiling, this reference standard supports robust ANDA submissions, DMF filings, and batch release testing.

Molecular Formula C22H32ClN3O6S3
Molecular Weight 566.2 g/mol
CAS No. 40222-89-7
Cat. No. B7824150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine mesilate
CAS40222-89-7
Molecular FormulaC22H32ClN3O6S3
Molecular Weight566.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)
InChIKeyBTOOUKJFDLARFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Mesilate (CAS 40222-89-7): A Pharmacopoeial-Grade Dopamine D2 Antagonist for Antiemetic and Antipsychotic Research


Prochlorperazine mesilate (C₂₀H₂₄ClN₃S·2CH₄O₃S; MW 566.2) is the dimethanesulfonate salt of the piperazine phenothiazine derivative prochlorperazine, a first-generation antipsychotic and potent antiemetic [1]. It is classified as a dopamine D2 receptor antagonist with additional activity at 5-HT2A, H1, and α1-adrenergic receptors [2]. The British Pharmacopoeia (BP) defines the reference standard for this salt form, specifying a purity range of 98.0% to 101.0% (calculated on the dried substance) and a pH of 2.0–3.0 for a 2% w/v aqueous solution [3].

Why Prochlorperazine Mesilate Cannot Be Directly Substituted by Other Prochlorperazine Salts or In-Class Phenothiazines


Prochlorperazine is commercially available as several distinct salt forms—including mesilate, maleate, and edisylate—which exhibit markedly different physicochemical properties that critically impact bioavailability and formulation performance. More importantly, within the phenothiazine class, compounds such as chlorpromazine and promethazine differ substantially in antiemetic potency (prochlorperazine is approximately three-fold more potent than chlorpromazine in apomorphine-induced emesis models) and receptor selectivity profiles, while other dopamine D2 antagonists like haloperidol and droperidol differ in onset and duration of antiemetic action [1]. These differences preclude simple interchangeability without compromising experimental reproducibility or clinical efficacy [2].

Quantitative Differential Evidence for Prochlorperazine Mesilate Selection: Salt Solubility, Receptor Affinity, and Clinical Efficacy Comparisons


Aqueous Solubility of Prochlorperazine Mesilate Versus Maleate: A >130,000-Fold Difference Dictating Formulation and Bioavailability

The mesilate salt of prochlorperazine demonstrates aqueous solubility approximately 133,000-fold higher than the maleate salt form [1]. This profound difference, documented in a clinical case where switching from mesilate liquid to crushed maleate tablets resulted in uncontrolled vomiting and hospitalization, underscores that salt selection is a critical determinant of reliable oral dosing and therapeutic consistency [1].

Pharmaceutical formulation Salt selection Bioavailability Pediatric dosing

Dopamine D2 Receptor Affinity: Prochlorperazine Exhibits High Affinity (<20 nM) Comparable to Other Traditional Antiemetics but Lacks 5-HT3 Activity

Prochlorperazine, along with chlorpromazine, droperidol, fluphenazine, and domperidone, belongs to the class of 'traditional' antiemetics that display high affinity for the dopamine D2 receptor in corpus striatum, with a Ki <20 nM [1]. In contrast to metoclopramide, which also binds 5-HT3 receptors (Ki ≈ 120 nM), prochlorperazine is inactive at 5-HT3 receptors (>10,000 nM) [1].

Receptor pharmacology Dopamine D2 5-HT3 Antiemetic mechanism

Delayed CINV Nausea Control: Prochlorperazine Provides Superior Nausea Score Reduction Compared to Ondansetron

In a randomized trial of 232 cancer patients receiving moderately high to highly emetogenic chemotherapy, prochlorperazine spansules (15 mg BID) were compared to ondansetron (8 mg BID) and dexamethasone (8 mg BID) for prevention of delayed CINV on days 2-5 [1]. Patients receiving prochlorperazine reported the lowest average nausea scores on days 2-5, while patients receiving ondansetron reported the highest nausea scores (P = 0.05) [1].

Chemotherapy-induced nausea and vomiting Delayed CINV Ondansetron Clinical trial

Antiemetic Efficacy in Cisplatin-Induced Emesis: Comparable to Haloperidol and Droperidol at Lower Dose Intensity

In a double-blind crossover study of 27 patients receiving cisplatin chemotherapy, intramuscular prochlorperazine (6 mg/m²) was compared to droperidol (1 mg/m²) and haloperidol (1 mg/m²) [1]. There were no significant differences in the median number of emetic episodes: 3.5 for prochlorperazine, 4.0 for haloperidol, and 3.0 for droperidol [1].

Cisplatin Emesis Haloperidol Droperidol

Pharmacopoeial Purity Standard: BP Specification Ensures ≥98.0% Purity and Defined Related Substances Control

The British Pharmacopoeia (BP) monograph for Prochlorperazine Mesilate specifies an assay range of 98.0% to 101.0% (calculated with reference to the dried substance), loss on drying ≤1.0%, sulfated ash ≤0.1%, and a pH of 2.0–3.0 for a 2% w/v solution [1]. The monograph also includes a specific test for related substances using HPLC with a defined mobile phase [1].

Reference standard Quality control British Pharmacopoeia Purity

High-Value Application Scenarios for Prochlorperazine Mesilate Based on Quantitative Differentiation


Pediatric and Geriatric Liquid Formulation Development

The exceptionally high aqueous solubility of prochlorperazine mesilate (≈2000 mg/mL) compared to the maleate salt (≈0.015 mg/mL) makes it the salt of choice for developing oral solutions, suspensions, and parenteral formulations [1]. This is particularly critical for pediatric and geriatric populations who cannot swallow tablets, as well as for patients requiring nasogastric administration [1]. Formulators can leverage this solubility to achieve precise, flexible dosing without the variability associated with crushing tablets [1].

Selective Dopamine D2 Antagonism in Neuropharmacology Research

Prochlorperazine's high affinity for D2 receptors (Ki <20 nM) combined with its lack of activity at 5-HT3 receptors (>10,000 nM) makes it a valuable tool compound for studying pure D2-mediated effects in vivo and in vitro [1]. Unlike metoclopramide, which has a mixed D2/5-HT3 profile, prochlorperazine allows researchers to isolate dopaminergic antiemetic pathways without confounding serotonergic activity [1]. This selectivity is advantageous in behavioral pharmacology and receptor occupancy studies.

Cost-Effective Delayed CINV Prophylaxis in Oncology Supportive Care

In clinical settings where cost containment is a priority, prochlorperazine offers a compelling alternative to more expensive 5-HT3 antagonists for delayed nausea control following chemotherapy [1]. The clinical evidence shows that prochlorperazine provides superior nausea score reduction compared to ondansetron during days 2–5 post-chemotherapy (P = 0.05), without sacrificing overall emesis control [1]. This supports its inclusion in institutional formularies for delayed CINV management.

Analytical Method Validation and Quality Control Using a Compendial Reference Standard

The availability of a British Pharmacopoeia reference standard for prochlorperazine mesilate, with defined purity (98.0%–101.0%) and specified related substances testing, enables robust analytical method development for pharmaceutical quality control [1]. This is essential for ANDA submissions, DMF filings, and routine batch release testing of prochlorperazine-containing drug products [1]. The monograph also provides validated HPLC conditions for impurity profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prochlorperazine mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.